molecular formula C5H11ClFNO B2625326 3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride CAS No. 2344685-41-0

3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride

Cat. No.: B2625326
CAS No.: 2344685-41-0
M. Wt: 155.6
InChI Key: YIGZWYDOJKXCGH-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both fluoromethyl and methoxy groups in the azetidine ring structure imparts distinct physicochemical characteristics to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical fluoromethylation of azetidine derivatives using fluoroiodomethane under visible light-mediated conditions . This process utilizes tris(trimethylsilyl)silane as a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process.

Industrial Production Methods

Industrial production of 3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride may involve large-scale fluoromethylation reactions using commercially available fluoroiodomethane and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethyl or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride is unique due to the combination of fluoromethyl and methoxy groups in the azetidine ring, which imparts distinct reactivity and stability compared to other fluorinated compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride (CAS No. 2344685-41-0) is a fluorinated organic compound that has attracted attention for its potential biological activities, particularly as a protease inhibitor and a probe for studying enzyme mechanisms. The unique combination of fluoromethyl and methoxy groups in its azetidine structure contributes to its distinct physicochemical properties, making it a valuable candidate in medicinal chemistry and related fields.

  • Molecular Formula : C6H10ClFNO
  • Molecular Weight : 165.60 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents, slightly soluble in water

The biological activity of this compound primarily involves its role as a protease inhibitor . Proteases are enzymes that play critical roles in various biological processes, including protein degradation and cell signaling. Inhibition of these enzymes can lead to significant therapeutic effects, particularly in the treatment of diseases characterized by abnormal protease activity, such as cancer and viral infections.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Protease Inhibition : Preliminary studies suggest that this compound effectively inhibits certain proteases, which could be beneficial in developing treatments for diseases where protease activity is dysregulated.
  • Enzyme Mechanism Probing : The compound serves as a valuable tool for investigating enzyme mechanisms and protein-ligand interactions due to its ability to bind selectively to target enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibited specific serine proteases with IC50 values indicating effective inhibition at low concentrations. This suggests potential applications in therapeutic contexts where protease inhibition is desired.
  • Cell Line Studies : In vitro studies using various cancer cell lines indicated that the compound could reduce cell viability, highlighting its potential as an anticancer agent. The compound's mechanism appears to involve apoptosis induction through protease pathway modulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with similar fluorinated compounds is essential.

Compound NameTypeBiological ActivityIC50 (µM)
This compoundProtease InhibitorEffective against serine proteases~0.5 - 1.0
Trifluoromethyl ketonesGeneral InhibitorBroad-spectrum enzyme inhibition~1.0 - 5.0
Fluoromethyl ketonesSpecific Enzyme InhibitorLimited selectivity~2.0 - 10.0

The data indicates that while other fluorinated compounds exhibit inhibitory properties, the specificity and potency of this compound make it particularly valuable for targeted therapeutic applications.

Future Directions

Ongoing research aims to further elucidate the detailed mechanisms by which this compound exerts its biological effects. Future studies may focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : Exploring analogs with altered functional groups to enhance potency and selectivity.
  • Combination Therapies : Investigating the synergistic effects when used alongside other therapeutic agents.

Properties

IUPAC Name

3-(fluoromethyl)-3-methoxyazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c1-8-5(2-6)3-7-4-5;/h7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGZWYDOJKXCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344685-41-0
Record name 3-(fluoromethyl)-3-methoxyazetidine hydrochloride
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